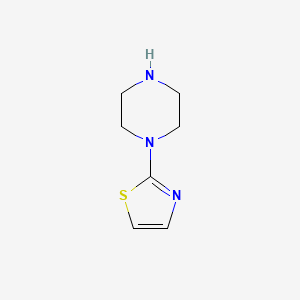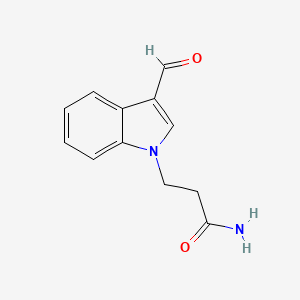
3-(3-Formyl-indol-1-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formyl-indol-1-yl)-propionamide, also known as 3FIP, is an organic compound with a unique structure and properties. It is a formylated indole derivative and can be used as a building block for various chemical and biological systems. 3FIP has been used in a variety of scientific research applications, including as a model compound for studying the structure and function of enzymes, as a fluorescent probe for imaging and tracking cellular processes, and as a tool for drug design.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research has explored the crystal structure of compounds related to 3-(3-Formyl-indol-1-yl)-propionamide. For instance, the study by Ohki et al. (1977) investigated the structure of 3-(adenin-9-yl)propiontryptamide, a model for adenine-tryptophan interaction, revealing insights into molecular interactions and hydrogen bonding patterns (Ohki, Takénaka, Shimanouchi, & Sasada, 1977).
Synthesis and Analytical Evaluation
Süzen et al. (2001) focused on the synthesis of indole-3-propionamide derivatives related to 3-(3-Formyl-indol-1-yl)-propionamide. Their study developed a voltammetric method for analyzing these compounds, providing a foundation for further research in this area (Süzen, Ateş-Alagöz, Demircigil, & Ozkan, 2001).
Novel Hybrid Scaffolds Development
Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, starting from 4-(1H-indol-3-yl)butanoic acid. These compounds demonstrated potent inhibitory potential against the urease enzyme, showcasing potential therapeutic applications (Nazir et al., 2018).
Intramolecular Ugi Reaction
Reddy et al. (2012) reported an intramolecular Ugi reaction involving 2-(2-formyl-1H-indol-1-yl)acetic acid, a compound structurally similar to 3-(3-Formyl-indol-1-yl)-propionamide. This study contributed to the development of a novel class of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides (Reddy, Dey, Yadav, & Sridhar, 2012).
Anticancer and Antimicrobial Applications
Several studies have investigated compounds structurally related to 3-(3-Formyl-indol-1-yl)-propionamide for potential anticancer and antimicrobial applications. For example, Moody et al. (2003) explored nonpeptide antagonists that interact with gastrin releasing peptide receptors on lung cancer cells, providing insights into potential cancer therapies (Moody, Leyton, García-Marín, & Jensen, 2003).
Propiedades
IUPAC Name |
3-(3-formylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-12(16)5-6-14-7-9(8-15)10-3-1-2-4-11(10)14/h1-4,7-8H,5-6H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIKNUIBQBQNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359280 |
Source


|
| Record name | 1H-Indole-1-propanamide, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Formyl-indol-1-yl)-propionamide | |
CAS RN |
61922-01-8 |
Source


|
| Record name | 3-Formyl-1H-indole-1-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61922-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-propanamide, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
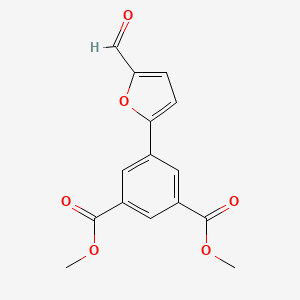
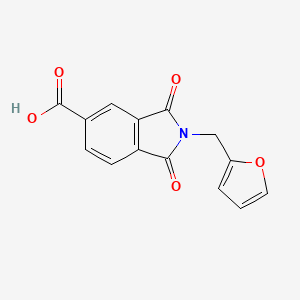
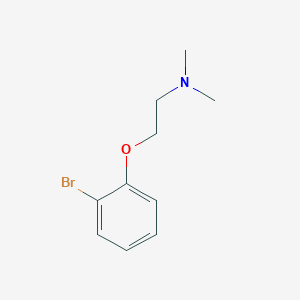
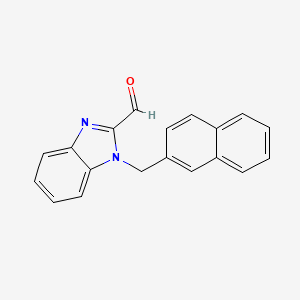
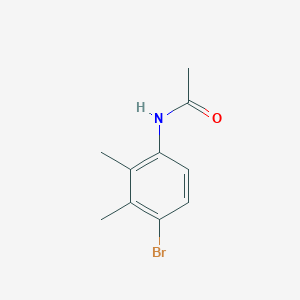
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
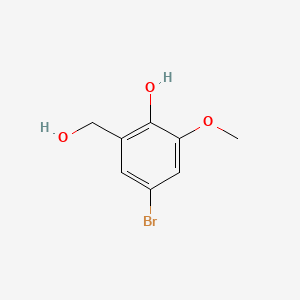
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
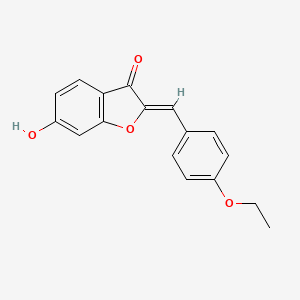
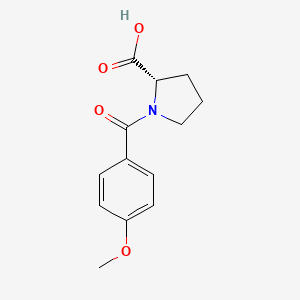
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
